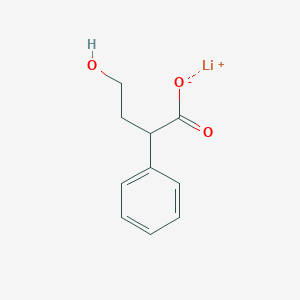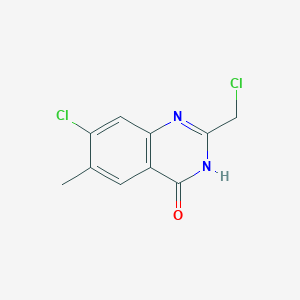
7-氯-2-(氯甲基)-6-甲基喹唑啉-4(3H)-酮
描述
“7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one” is a chemical compound with the molecular formula C9H6Cl2N2O . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one” consists of 9 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
While specific chemical reactions involving “7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one” are not available, coumarins, which are similar compounds, have been known to react with 3-aryl-5-(chloromethyl)-1,2,4-oxadiazole analogs to give coumarin-1,2,4-oxadiazole hybrids .Physical And Chemical Properties Analysis
The physical form of “7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one” is solid . Its InChI key is VDRLGRBSQTUUOX-UHFFFAOYSA-N .科学研究应用
科学研究应用:
氯喹衍生物的药理重要性:氯喹已被广泛研究其抗疟疾作用,并因其生化特性而被重新用于管理各种传染性和非传染性疾病。对氯喹及其衍生物的研究揭示了它们在癌症治疗和其他疾病中的潜在治疗应用,暗示了与结构相关化合物的广泛研究方向(Njaria, Okombo, Njuguna, & Chibale, 2015)。
抗癌和神经保护活性:研究表明,喹啉衍生物,如8-羟基喹啉,表现出显著的生物活性,包括抗癌、抗微生物和神经保护作用。这些见解表明,像7-氯-2-(氯甲基)-6-甲基喹唑啉-4(3H)-酮这样的化合物也可以用于类似的药理应用,利用它们的金属螯合性质和潜在的治疗作用(Gupta, Luxami, & Paul, 2021)。
抗氧化和酶活性增强:利用氧化还原中介体与酶的结合已被用于降解有机污染物,突显了类似化学性质的化合物,如7-氯-2-(氯甲基)-6-甲基喹唑啉-4(3H)-酮的潜在应用领域。这些化合物可以被研究其作为氧化还原中介体的能力,增强污染物降解过程的效率(Husain & Husain, 2007)。
安全和危害
The safety information available indicates that “7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one” is classified as Acute Tox. 1 Dermal - Aquatic Acute 1 - Eye Irrit. 2 - Skin Sens. 1 . The hazard statements include H310 - H317 - H319 - H400 . The precautionary statements include P261 - P262 - P273 - P280 - P302 + P352 + P310 - P391 .
属性
IUPAC Name |
7-chloro-2-(chloromethyl)-6-methyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O/c1-5-2-6-8(3-7(5)12)13-9(4-11)14-10(6)15/h2-3H,4H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBLKKBZPLTKII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)N=C(NC2=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride](/img/structure/B1436450.png)
![Tricyclo[3.2.1.0,2,4]octane-6-carboxylic acid](/img/structure/B1436452.png)
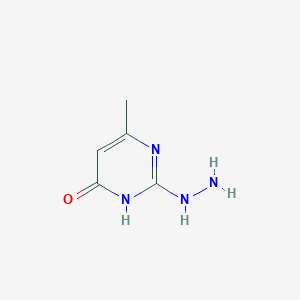
![5-(4-Methylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B1436454.png)
![(8R,9S,10R,13S,14S,17S)-17-Hydroxy-10,13-dimethyl-4,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B1436455.png)
amine hydrochloride](/img/structure/B1436456.png)
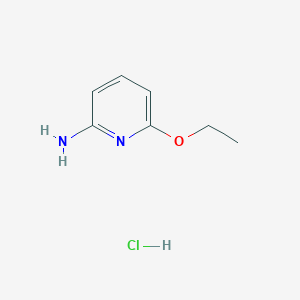
![{1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride](/img/structure/B1436458.png)
![4-Oxatricyclo[4.2.1.0,3,7]nonan-2-amine hydrochloride](/img/structure/B1436460.png)
![5,5-Dimethyl-2-{1-[(2-piperazin-1-ylethyl)amino]ethylidene}cyclohexane-1,3-dione](/img/structure/B1436461.png)
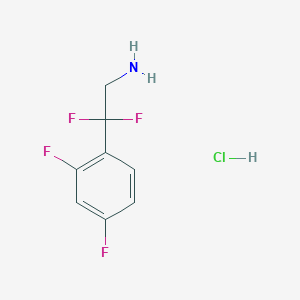
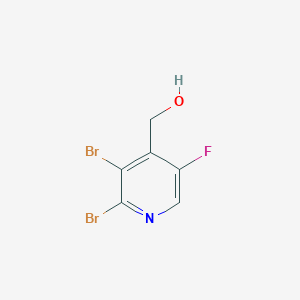
![N-[(1S,2R)-2-aminocyclohexyl]methanesulfonamide;hydrochloride](/img/structure/B1436471.png)
